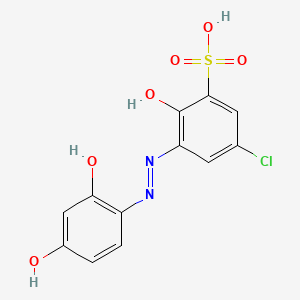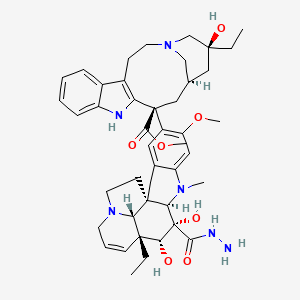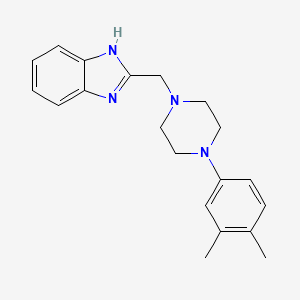
A-381393
Overview
Description
A-381393 is a synthetic organic compound known for its potent and selective antagonistic activity against the dopamine D4 receptor. It has a high affinity for the human dopamine D4.4, D4.2, and D4.7 receptors, with dissociation constants (K_i) of 1.5, 1.9, and 1.6 nanomolar, respectively . This compound is notable for its ability to penetrate the blood-brain barrier, making it a valuable tool in neuroscience research .
Preparation Methods
The synthesis of A-381393 involves multiple steps, starting with the preparation of the core structure followed by functionalization to achieve the desired selectivity and potency. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the bicyclic framework, which is essential for the compound’s activity.
Functionalization: Introduction of various functional groups to enhance selectivity and potency. This step often involves reactions such as alkylation, acylation, and cyclization.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves standard organic synthesis techniques and conditions.
Chemical Reactions Analysis
A-381393 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
A-381393 has a wide range of scientific research applications, including:
Mechanism of Action
A-381393 exerts its effects by selectively binding to the dopamine D4 receptor, thereby blocking the action of dopamine at this receptor. This antagonistic activity disrupts the normal signaling pathways mediated by the dopamine D4 receptor, leading to various pharmacological effects . The compound also shows moderate affinity for the serotonin 5-HT2A receptor, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
A-381393 is unique in its high selectivity and potency for the dopamine D4 receptor compared to other dopamine receptor antagonists. Similar compounds include:
Clozapine: An antipsychotic drug with lower selectivity for the dopamine D4 receptor.
FAUC 213: A selective dopamine D4 receptor antagonist with different pharmacokinetic properties.
Remoxipride: A dopamine D2 receptor antagonist with some activity at the dopamine D4 receptor.
This compound stands out due to its high selectivity and ability to penetrate the blood-brain barrier, making it a valuable tool for research in neuroscience and pharmacology .
Properties
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-7-8-17(13-16(15)2)24-11-9-23(10-12-24)14-20-21-18-5-3-4-6-19(18)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMCVDGOIRQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


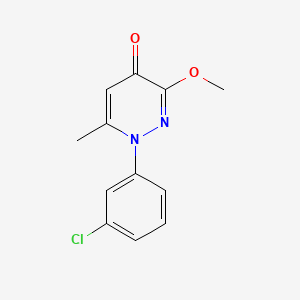
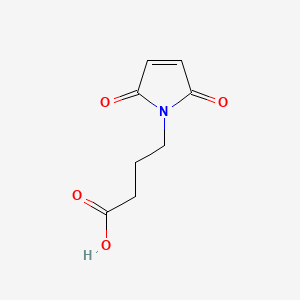


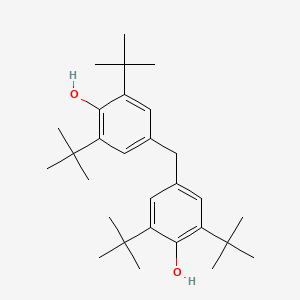



![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)

